

Troubleshooting low chemical recovery in Strontium-90 analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Strontium-90**

Cat. No.: **B1230875**

[Get Quote](#)

Technical Support Center: Strontium-90 Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low chemical recovery during **Strontium-90** (Sr-90) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during Sr-90 analysis that can lead to low chemical recovery.

Q1: What are the most common causes of low chemical recovery in Sr-90 analysis?

Low chemical recovery in Sr-90 analysis can stem from several factors throughout the analytical process. The most common culprits include:

- Incomplete Precipitation: Strontium may not fully precipitate as carbonate or nitrate if experimental conditions such as pH, temperature, and reagent concentrations are not optimal.
- Interference from Matrix Components: High concentrations of calcium, barium, radium, and other ions in the sample matrix can interfere with the selective precipitation of strontium.[1][2]

- **Losses During Separation Steps:** Strontium can be lost during filtration, decanting, or column chromatography steps if not performed carefully.
- **Inaccurate Tracer/Carrier Addition or Measurement:** Errors in the amount of stable strontium carrier added or in its final measurement (gravimetrically or by ICP-MS) will lead to incorrect recovery calculations.^[3]
- **Formation of Colloids or Complexes:** Strontium may form soluble complexes or colloids, preventing its complete precipitation.

Q2: My strontium carbonate precipitation seems incomplete. How can I improve it?

Incomplete precipitation of strontium carbonate is a frequent cause of low recovery. Here are some troubleshooting steps:

- **pH Adjustment:** Ensure the pH of the solution is sufficiently alkaline (typically pH > 8.5) for complete carbonate precipitation.^[4] Using an indicator or a pH meter is crucial.
- **Reagent Concentration:** An excess of the precipitating agent (e.g., sodium carbonate) is necessary to drive the reaction to completion. A 2M sodium carbonate concentration has been shown to yield high recovery.^[5]
- **Digestion Time and Temperature:** Allowing the precipitate to digest for an adequate amount of time (e.g., 1 hour on a steam bath) at an elevated temperature (e.g., 75°C) can improve crystal formation and reduce losses of fine particles.^[5]
- **Co-precipitation with Calcium:** In samples with low strontium content, adding a calcium carrier can enhance the recovery of strontium carbonate through co-precipitation.^[6]

Q3: I suspect interference from other ions in my sample. What are the common interfering ions and how can I remove them?

Several ions can interfere with Sr-90 analysis. The table below summarizes common interferences and methods for their removal.

Interfering Ion	Nature of Interference	Removal Method
Calcium (Ca^{2+})	Co-precipitates with strontium, leading to inaccurate gravimetric yield determination. [1]	Repeated precipitations with fuming nitric acid.[1]
Barium (Ba^{2+}) & Radium (Ra^{2+})	Co-precipitates with strontium carbonate.[1][2]	Precipitation as barium chromate.[1][2]
Yttrium-90 (Y-90)	Daughter nuclide of Sr-90; its presence can interfere with direct Sr-90 measurement.	Scavenging precipitation with iron hydroxide.[2]
Lead (Pb^{2+})	Can co-precipitate with strontium.	Removal with barium chromate precipitation.[7]
Zirconium-90 (${}^{90}\text{Zr}$)	Isobaric interference in mass spectrometry methods.	Ion exchange chromatography.

Q4: My chemical recovery is consistently low when using crown ether resins. What could be the issue?

Low recovery with crown ether (Sr-Spec) resins can be due to several factors:

- **Improper Column Conditioning:** The resin must be properly pre-conditioned with the appropriate acid (e.g., 3M HNO_3) to ensure optimal strontium retention.[8]
- **Incorrect Sample Acidity:** The nitric acid concentration of the sample loaded onto the column is critical. A concentration of 4.0–8.0 mol/L nitric acid is generally optimal for strontium uptake.[9]
- **Column Overloading:** Exceeding the binding capacity of the resin will result in strontium breakthrough and low recovery. The maximum adsorption capacity is typically around 22.28 mg of Sr^{2+} per gram of resin.[9]
- **Flow Rate:** A flow rate that is too high can prevent efficient binding of strontium to the resin.

- Incomplete Elution: Ensure a sufficient volume of the appropriate eluent (e.g., ultrapure water) is used to completely strip the strontium from the column.[9]

Q5: How can I accurately determine the chemical yield of my procedure?

Accurate determination of chemical yield is crucial for reliable Sr-90 quantification. Common methods include:

- Gravimetric Analysis: A known amount of stable strontium carrier is added to the sample at the beginning of the procedure. The final precipitate (e.g., strontium carbonate or oxalate) is weighed, and the recovery is calculated.[10] It's important to ensure the precipitate is pure and completely dry.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A stable strontium isotope tracer can be used, and its concentration in the final sample digest is measured by ICP-MS. This method can be more accurate than gravimetric analysis, especially at low concentrations.[3]
- Gamma Spectrometry: If a gamma-emitting tracer like Strontium-85 is used, the recovery can be determined by measuring its activity in the final sample.[11]

Quantitative Data on Chemical Recovery

The following tables summarize expected chemical recovery rates for different analytical methods and the impact of interfering ions.

Table 1: Typical Chemical Recovery Rates for Different Sr-90 Analysis Methods

Analytical Method	Sample Matrix	Typical Chemical Recovery (%)	Reference
EPA Method 905.0 (Precipitation)	Drinking Water	>70%	[12]
Crown Ether Resin (Sr-Spec)	Soil	>60% (average)	[9]
Crown Ether Resin (Sr-Spec)	Milk	70 ± 4%	[9]
Crown Ether Resin (Sr-Spec)	Urine	93 - 94%	[13]
DGA Resin (for ⁹⁰ Y separation)	Seawater	95.5 ± 2.3% (for Y-90)	[14]
Online SPE-ICP-DRC-MS	Fresh Foods	93.7 ± 7.1%	[15]

Table 2: Impact of Interfering Ions on Strontium Recovery using Crown Ether Resin

Interfering Ion Added	Strontium Recovery (%)	Reference
None (Control)	~100%	[9]
Al ³⁺ , Ca ²⁺ , Mg ²⁺ , and 22 other ions	89.97%	[9]

Experimental Protocols

Protocol 1: EPA Method 905.0 - Determination of **Strontium-90** in Drinking Water (Abbreviated)

This protocol is a summary of the key steps. For complete details, refer to the official EPA Method 905.0 documentation.[\[1\]](#)[\[16\]](#)[\[17\]](#)

- Sample Preparation:
 - To a 1-liter water sample, add a known amount of stable strontium carrier.

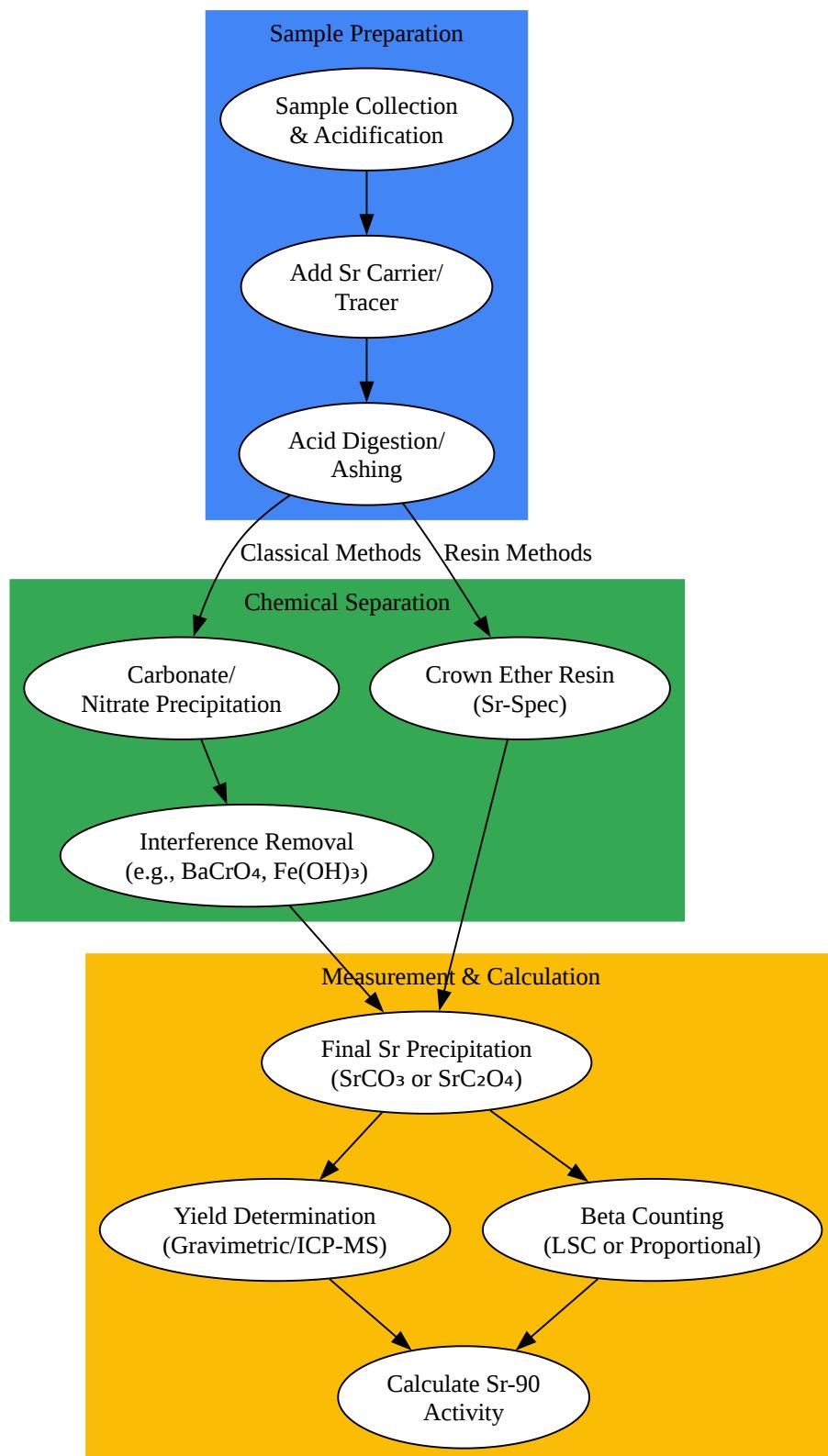
- Add sodium carbonate to precipitate strontium carbonate. Heat to boiling and allow to digest.
- Centrifuge and discard the supernatant.
- Purification:
 - Dissolve the precipitate in nitric acid.
 - Add fuming nitric acid to precipitate strontium nitrate. Repeat this step to remove calcium.
 - Dissolve the strontium nitrate in water.
 - Add barium carrier and sodium chromate solution to precipitate barium chromate, removing barium and radium.
 - Add iron carrier and precipitate ferric hydroxide to remove yttrium-90.
- Strontium Precipitation and Measurement:
 - Precipitate the strontium as strontium carbonate.
 - Filter, dry, and weigh the precipitate to determine the chemical yield.
 - Mount the precipitate for beta counting.
- Yttrium-90 Ingrowth and Measurement:
 - Store the strontium carbonate precipitate for at least two weeks to allow for the ingrowth of yttrium-90.[\[18\]](#)
 - Dissolve the precipitate and separate the yttrium-90, typically by precipitation as yttrium hydroxide.
 - Precipitate the yttrium as yttrium oxalate, filter, dry, and mount for beta counting.
 - The **Strontium-90** concentration is calculated from the Yttrium-90 activity.

Protocol 2: **Strontium-90** Analysis using Crown Ether Resin (Sr-Spec)

This protocol is a generalized procedure. Specific parameters may need to be optimized based on the sample matrix.[9][14]

- Sample Preparation:

- Acid digest the sample (e.g., soil, food) to bring strontium into solution.
- Add a known amount of stable strontium carrier for yield determination.
- Adjust the nitric acid concentration of the final solution to 4-8 M.


- Column Chromatography:

- Pre-condition a crown ether resin column with 8 M nitric acid.
- Load the sample solution onto the column at a controlled flow rate.
- Wash the column with 8 M nitric acid to remove interfering ions.
- Elute the strontium from the column with ultrapure water.

- Precipitation and Measurement:

- To the eluate, add ammonium carbonate to precipitate strontium carbonate.
- Filter, dry, and weigh the precipitate to determine the chemical yield.
- Mount the precipitate for beta counting.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmuv.de [bmuv.de]
- 5. researchgate.net [researchgate.net]
- 6. Strontium carbonate precipitation as a sample preparation technique for isotope ratio analysis of Sr in mineral water and wine by quadrupole-based inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tepco.co.jp [tepco.co.jp]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. mednexus.org [mednexus.org]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. bundesumweltministerium.de [bundesumweltministerium.de]
- 12. LABORATORY DEVELOPMENT OF A CARRIER-PRECIPITATION PROCESS FOR THE RECOVERY OF STRONTIUM FROM PUREX WASTES - UNT Digital Library [digital.library.unt.edu]
- 13. Urine strontium-90 (Sr-90) manual and automated pre-analytical separation followed by liquid scintillation counting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. EPA Method 905.0: Radioactive Strontium in Drinking Water | Environmental Sampling and Analytical Methods (ESAM) Program | US EPA [19january2021snapshot.epa.gov]
- 17. epa.gov [epa.gov]

- 18. WO2006025975A1 - Method of separating and purifying yttrium-90 from strontium-90 - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Troubleshooting low chemical recovery in Strontium-90 analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230875#troubleshooting-low-chemical-recovery-in-strontium-90-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com